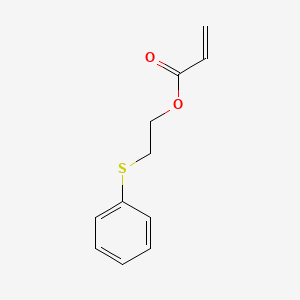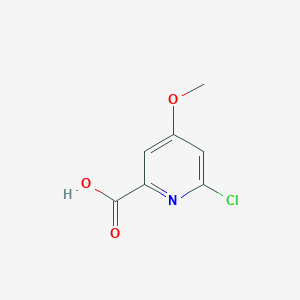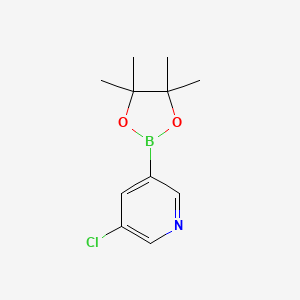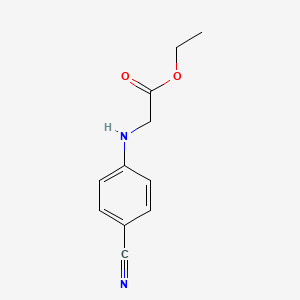![molecular formula C7H6N2O B1592579 Furo[2,3-c]pyridin-7-amine CAS No. 1140240-20-5](/img/structure/B1592579.png)
Furo[2,3-c]pyridin-7-amine
Overview
Description
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound . It has an empirical formula of C7H6N2O and a molecular weight of 134.14 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furo-pyridine core, which is a six-membered ring containing nitrogen at positions 1 and 3 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular formula of C7H6N2O and a molecular weight of 134.14 .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis and Reactions of Furo[3,2-c]pyridinium Tosylates and N-Oxides : Research by Bencková and Krutošíková (1999) highlighted the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates through direct N-amination of furo[3,2-c]pyridines. This work explored the chemical reactivity of these compounds, leading to various derivatives through 1,3-dipolar cycloaddition reactions and further transformations. These synthetic pathways enrich the toolbox available for chemists working with furo[3,2-c]pyridine derivatives, demonstrating their versatility in organic synthesis (Bencková & Krutošíková, 1999).
Toolbox for Regioselective Lithiations : Chartoire, Comoy, and Fort (2010) described a procedure for the regioselective lithiation of furo[2,3-c]pyridine, enabling the synthesis of polysubstituted derivatives. This research provides a valuable strategy for the functionalization of furo[2,3-c]pyridine, expanding its utility in synthetic chemistry (Chartoire, Comoy, & Fort, 2010).
Material Science Applications
- Molecular Design and Investigation of Conjugated Polymers : Ou et al. (2011) explored the structures and electronic properties of furo[3,4-b]pyridine-based conjugated oligomers and polymers. Their work, using density functional theory, suggests that these materials are promising candidates for n-doping conductive materials, highlighting the potential of furo[2,3-c]pyridin-7-amine derivatives in the development of advanced materials with low energy gaps (Ou et al., 2011).
Biological Activity and Drug Design
Anticancer Activity of Furo[2,3-b]pyridine Derivatives : Kumar et al. (2018) synthesized novel furo[2,3-b]pyridine-2-carboxamide derivatives and evaluated their anticancer activity against several human cancer cell lines. Their findings indicate significant anticancer activity for certain compounds, underscoring the therapeutic potential of this compound derivatives in oncology (Kumar et al., 2018).
Synthesis and Evaluation of Pyrido[2',3'4,5]furo[3,2-d]pyrimidin-4-amines
: Deau et al. (2013) described the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, evaluating their inhibitory activity against a panel of Ser/Thr kinases. This research showcases the potential of this compound derivatives as kinase inhibitors, offering insights for the development of targeted cancer therapies (Deau et al., 2013).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Furo[2,3-c]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, facilitating additional protein-ligand interactions . This compound has been shown to interact with cytochrome P450 enzymes, leading to metabolic activation and the generation of electrophilic intermediates . These interactions can result in covalent binding to cellular proteins and subsequent enzyme inhibition or activation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of B-Raf kinase, a key player in the MAPK signaling pathway . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with cytochrome P450 enzymes can affect cellular metabolism by altering the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins, enhancing the stability and specificity of these interactions . This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition through the formation of covalent bonds with the enzyme’s active site . This inhibition can result in changes in gene expression and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular nucleophiles . The compound’s metabolism can influence the levels of various metabolites and affect metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for the compound’s role in modulating enzyme activity and metabolic pathways.
Properties
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-20-5 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)



![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)





